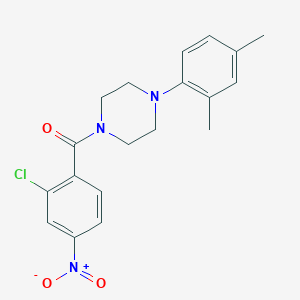
1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine
Vue d'ensemble
Description
1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound exerts its anticonvulsant activity by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine has been shown to possess various biochemical and physiological effects. This compound has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. Moreover, this compound has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine in lab experiments include its high potency and selectivity towards certain enzymes and neurotransmitters. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine. One potential direction is the development of anticancer drugs based on this compound. Another potential direction is the development of drugs to treat seizure disorders. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it a promising candidate for further studies.
Applications De Recherche Scientifique
1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications. This compound has been found to possess significant antitumor activity, making it a potential candidate for the development of anticancer drugs. Moreover, this compound has been shown to possess anticonvulsant properties, making it a potential candidate for the development of drugs to treat seizure disorders.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-3-6-18(14(2)11-13)21-7-9-22(10-8-21)19(24)16-5-4-15(23(25)26)12-17(16)20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOICPEJWCLOVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3536185.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-fluorophenyl)sulfonyl]-4-nitrobenzamide](/img/structure/B3536189.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-fluoro-phenyl)-methanesulfonamide](/img/structure/B3536191.png)
![N-[4-(aminosulfonyl)phenyl]-3-(benzoylamino)benzamide](/img/structure/B3536193.png)
![2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536206.png)
![N-mesityl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3536210.png)
![3-[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]acrylic acid](/img/structure/B3536217.png)

![1-(3,5-dichlorophenyl)-4-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B3536230.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3536238.png)
![4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3536247.png)
![3-[9-{4-[(2-fluorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]propanoic acid](/img/structure/B3536250.png)
![4-chloro-N-{[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3536264.png)
![2-(5-chloro-2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3536274.png)